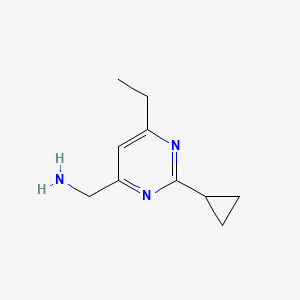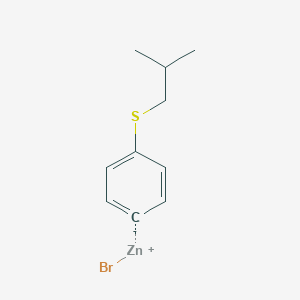
4-i-ButylthiophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-i-ButylthiophenylZinc bromide is an organozinc compound with the molecular formula C10H13BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-i-ButylthiophenylZinc bromide typically involves the reaction of 4-i-Butylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
4-i-Butylthiophenyl bromide+Zn→4-i-ButylthiophenylZinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.
化学反応の分析
Types of Reactions
4-i-ButylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can participate in reduction reactions to form thiols or other reduced sulfur-containing compounds.
Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. Typical conditions involve the use of palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like THF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of this compound with an aryl halide.
科学的研究の応用
4-i-ButylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules or in the synthesis of bioactive compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-i-ButylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate, which can then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being carried out. In cross-coupling reactions, for example, the organozinc intermediate reacts with a palladium catalyst to form a new carbon-carbon bond.
類似化合物との比較
Similar Compounds
- PhenylZinc bromide
- 4-MethylphenylZinc bromide
- 4-EthylphenylZinc bromide
Comparison
Compared to similar compounds, 4-i-ButylthiophenylZinc bromide offers unique reactivity due to the presence of the butyl group, which can influence the steric and electronic properties of the compound. This can lead to different reaction outcomes and selectivities, making it a valuable reagent in organic synthesis.
特性
分子式 |
C10H13BrSZn |
|---|---|
分子量 |
310.6 g/mol |
IUPAC名 |
bromozinc(1+);2-methylpropylsulfanylbenzene |
InChI |
InChI=1S/C10H13S.BrH.Zn/c1-9(2)8-11-10-6-4-3-5-7-10;;/h4-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
YPLRNCOEWFVSOT-UHFFFAOYSA-M |
正規SMILES |
CC(C)CSC1=CC=[C-]C=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


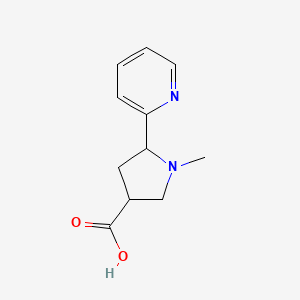
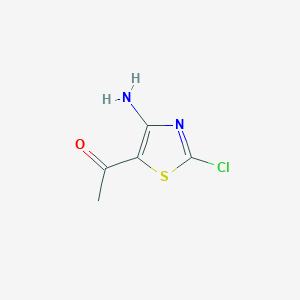
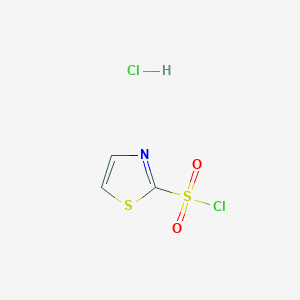
![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14886486.png)
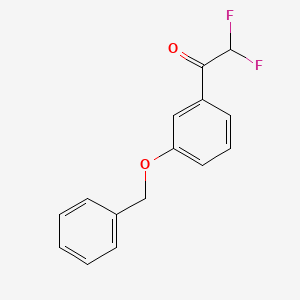

![(3'R,4'S,5'R)-6''-Chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxylic acid](/img/structure/B14886505.png)
![8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14886509.png)
![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14886515.png)
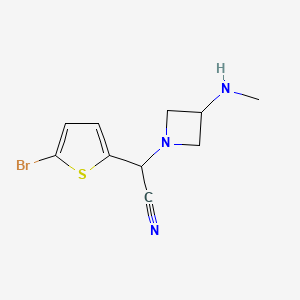

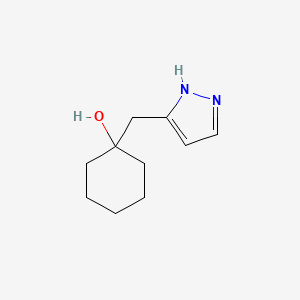
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14886536.png)
